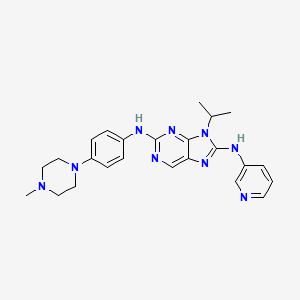

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine

Vue d'ensemble

Description

SKLB1028 est un nouvel inhibiteur de plusieurs kinases qui a montré une activité exceptionnelle dans des modèles de leucémie myéloïde aiguë induite par la tyrosine kinase 3 de type FMS et une puissance considérable dans la leucémie myéloïde chronique hébergeant des mutations de l'oncogène homologue du virus de la leucémie murine d'Abelson . C'est un composé oral aux propriétés pharmacocinétiques favorables et à faible toxicité .

Analyse Des Réactions Chimiques

SKLB1028 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

SKLB1028 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Enquêté pour ses effets sur la prolifération cellulaire, l'apoptose et la différenciation dans diverses lignées cellulaires.

Médecine : En cours d'essais cliniques pour le traitement de la leucémie myéloïde aiguë et de la leucémie myéloïde chronique

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments.

Mécanisme d'action

SKLB1028 exerce ses effets en inhibant plusieurs kinases, notamment la tyrosine kinase 3 de type FMS, le récepteur du facteur de croissance épidermique et l'oncogène homologue du virus de la leucémie murine d'Abelson . Il interfère avec les voies de signalisation impliquées dans la prolifération et la survie cellulaire, conduisant à l'inhibition de la croissance tumorale et à l'induction de l'apoptose .

Applications De Recherche Scientifique

SKLB1028 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation in various cell lines.

Medicine: Undergoing clinical trials for the treatment of acute myeloid leukemia and chronic myeloid leukemia

Industry: Potential applications in the development of new therapeutic agents and drug discovery.

Mécanisme D'action

SKLB1028 exerts its effects by inhibiting multiple kinases, including FMS-like tyrosine kinase 3, epidermal growth factor receptor, and Abelson murine leukemia viral oncogene homolog . It interferes with the signaling pathways involved in cell proliferation and survival, leading to the inhibition of tumor growth and induction of apoptosis .

Comparaison Avec Des Composés Similaires

SKLB1028 est unique en sa capacité à inhiber plusieurs kinases avec une grande puissance et une grande sélectivité. Des composés similaires comprennent :

Géfitinib : Un inhibiteur du récepteur du facteur de croissance épidermique utilisé dans le traitement du cancer du poumon non à petites cellules.

Erlotinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique ayant des applications similaires.

AC220 (Quizartinib) : Un inhibiteur sélectif de la tyrosine kinase 3 de type FMS utilisé dans le traitement de la leucémie myéloïde aiguë.

SKLB1028 se distingue par son profil d'inhibition multi-kinases et sa voie d'administration orale, ce qui en fait un candidat prometteur pour un développement clinique plus poussé .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour SKLB1028 impliquent plusieurs étapes, y compris l'utilisation de réactifs et de catalyseurs spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public . Typiquement, ces composés sont synthétisés par une série de réactions organiques, y compris la substitution nucléophile, l'oxydation et la réduction, dans des conditions contrôlées.

Activité Biologique

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine, also known as Ruserontinib or SKLB1028, is a synthetic compound belonging to the purine class. It has been developed primarily as a multikinase inhibitor with significant implications in cancer treatment, particularly in hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The chemical structure of Ruserontinib is characterized by a complex arrangement that includes a purine core and multiple substituents that enhance its biological activity. The molecular formula is with a molecular weight of 443.55 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H29N9 |

| Molecular Weight | 443.55 g/mol |

| IUPAC Name | 2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine |

| PubChem CID | 54760385 |

| Log P (XLOGP3) | 3.37 |

| Solubility | Moderately soluble |

Ruserontinib functions primarily as a multikinase inhibitor , targeting several receptor tyrosine kinases (RTKs) involved in cell proliferation and survival pathways. Notably, it inhibits:

- FMS-like Tyrosine Kinase 3 (FLT3) : Critical in the pathogenesis of AML, FLT3 mutations are associated with poor prognosis. Ruserontinib has shown potent inhibitory effects on both FLT3 wild-type and mutant forms.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling contributes to the anti-proliferative effects observed in various cancer cell lines.

- Other Kinases : It also affects other pathways related to cell survival and apoptosis, making it a versatile candidate for combination therapies.

In Vitro Studies

In vitro studies have demonstrated that Ruserontinib exhibits significant cytotoxicity against several cancer cell lines, including:

- HL-60 : Human promyelocytic leukemia cells

- H1975 : Non-small cell lung cancer cells

- HCT116 : Colorectal cancer cells

- HeLa : Cervical cancer cells

The IC50 values for these cell lines indicate varying degrees of sensitivity, with some showing resistance at concentrations above 20 µM .

Apoptosis Induction

Ruserontinib has been documented to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. Flow cytometry assays have shown that treatment with Ruserontinib leads to significant increases in apoptotic cell populations across multiple cancer models.

Clinical Applications

Currently, Ruserontinib is undergoing clinical trials for its efficacy in treating AML and CML. Preclinical studies have indicated promising results regarding its safety profile and therapeutic potential:

- Acute Myeloid Leukemia : Demonstrated effectiveness against FLT3-mutated AML.

- Chronic Myeloid Leukemia : Shown to be effective in cases harboring specific mutations associated with resistance to first-line therapies.

Case Studies

Several case studies have highlighted the clinical relevance of Ruserontinib:

- Case Study 1 : A patient with FLT3-mutated AML showed a complete response after treatment with Ruserontinib combined with standard chemotherapy.

- Case Study 2 : In another instance, a patient with CML resistant to imatinib responded positively to a regimen including Ruserontinib, leading to sustained remission.

Propriétés

IUPAC Name |

2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOHOUHPUOAXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350544-93-2 | |

| Record name | Ruserontinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350544932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruserontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ3TTU8UM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.